REACTION_CXSMILES
|
CO[C:3]1[CH2:8][CH2:7][CH2:6][C:5](=[O:9])[CH:4]=1.[CH2:10]([Mg]Br)[CH3:11].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH2:10]1[C:3]2([CH2:8][CH2:7][CH2:6][C:5](=[O:9])[CH2:4]2)[CH2:11]1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
0.588 g
|
Type
|
reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
20.1 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting brown solution was stirred at RT over the weekend
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitate formed over the course of the addition
|
Type
|
CUSTOM
|
Details
|
After 2 hours at RT the now dark brown/black reaction mixture was carefully quenched with saturated aqueous NH4Cl
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A dark gray precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off over Celite
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with Et2O
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
before being evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining brown oil was purified by SiO2 chromatography (330 g SiO2, hexanes/EtOAc 0 to 7% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC12CC(CCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |